![molecular formula C18H17N3O3S B1242269 N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide](/img/structure/B1242269.png)
N-(4-methylphenyl)-2-{(4E)-4-[(5-methylthien-2-yl)methylene]-2,5-dioxoimidazolidin-1-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-2-[4-[(5-methyl-2-thiophenyl)methylidene]-2,5-dioxo-1-imidazolidinyl]acetamide is an imidazolidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
Molecular Structure and Interactions
- The compound N-[(4-methyl-2,5-dioxoimidazolidin-4-yl)(phenyl)methyl]acetamide exhibits a planar conformation in its imidazolidine-2,4-dione system. This structural aspect is crucial for its molecular interactions and stability, which are further enhanced by intermolecular hydrogen bonds forming cyclic dimers and chains (Sethusankar et al., 2002).
Synthesis and Characterization
- Various derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl l-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide have been synthesized, showcasing the versatility and potential for structural modifications in this class of compounds (Sunder & Maleraju, 2013).
- Novel 5,5-dimethylhydantoin derivatives, including 2-amino-N-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide, have been synthesized, indicating the compound's relevance in creating dipeptide mimetics with a hydantoin moiety (Todorov & Naydenova, 2010).
Anticancer Potential
- Synthesized derivatives of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been investigated for their anticancer activity, particularly against human lung adenocarcinoma cells. This highlights the potential therapeutic applications of this compound in cancer treatment (Evren et al., 2019).
Antimicrobial Activity
- A series of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl }acetamide derivatives have been synthesized and shown to possess significant antimicrobial activity, particularly against various bacteria and fungi (Baviskar et al., 2013).
Pharmacological Evaluation
- Synthesized derivatives have been evaluated for various pharmacological activities, such as anti-inflammatory effects, showcasing the compound's broad application spectrum in medicinal chemistry (Nikalje et al., 2015).
Eigenschaften
Molekularformel |
C18H17N3O3S |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(4-methylphenyl)-2-[(4E)-4-[(5-methylthiophen-2-yl)methylidene]-2,5-dioxoimidazolidin-1-yl]acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-3-6-13(7-4-11)19-16(22)10-21-17(23)15(20-18(21)24)9-14-8-5-12(2)25-14/h3-9H,10H2,1-2H3,(H,19,22)(H,20,24)/b15-9+ |
InChI-Schlüssel |
PSZVWNUEDJXAMD-OQLLNIDSSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=C(S3)C)/NC2=O |
SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O |
Kanonische SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(S3)C)NC2=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


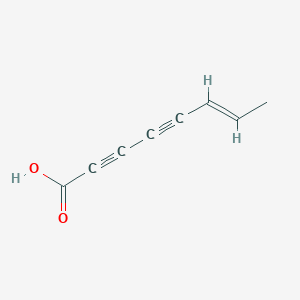
![[3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B1242190.png)

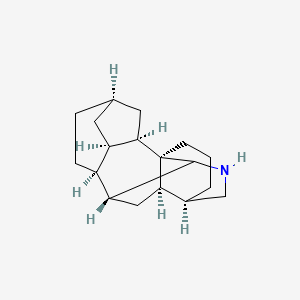

![6,7-Dihydro-2-(2,6-diisopropylphenoxy)-9,10-dimethoxy-4h-pyrimido[6,1-a]isoquinolin-4-one](/img/structure/B1242199.png)
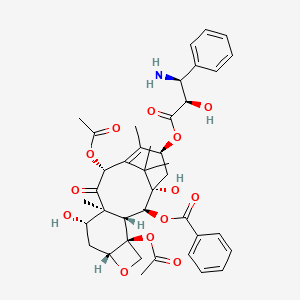
![N-[3,5-dimethyl-4-(nitromethylsulfonyl)phenyl]-2-(2-methylphenyl)acetamide](/img/structure/B1242201.png)
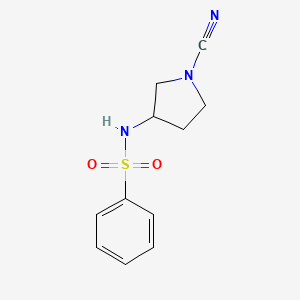
![1,6-Dihydro-2-[2-(2-methylpropoxy)anilino]-6-oxo-5-pyrimidinecarboxylic acid](/img/structure/B1242203.png)
![7-hydroxy-1-methyl-N-(9-methyl-9-azabicyclo[3.3.1]nonan-3-yl)indazole-3-carboxamide](/img/structure/B1242204.png)
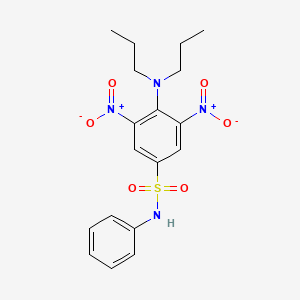
![(4-t-Butylphenyl){4-[(6,7-dimethoxy-4-quinolyl)oxy]phenyl}methanone](/img/structure/B1242208.png)
![N-[2-[4-[[3-Butyl-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-4-yl]methyl]phenyl]phenyl]sulfonylbenzamide](/img/structure/B1242209.png)
